molecular formula C17H38O8Si B8113853 m-PEG5-triethyoxysilane

m-PEG5-triethyoxysilane

Cat. No.: B8113853
M. Wt: 398.6 g/mol
InChI Key: VPEYRXLVKNYWQR-UHFFFAOYSA-N
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Description

m-PEG5-triethyoxysilane: is a compound that consists of a polyethylene glycol (PEG) chain with five ethylene glycol units attached to a triethoxysilane functional group. The chemical formula for this compound is C17H38O8Si, and it has a molecular weight of 398.56 g/mol . This compound is commonly used for surface modification due to its ability to react with silica surfaces and other silane-containing materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-triethyoxysilane typically involves the reaction of a PEG chain with a triethoxysilane reagent. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-triethyoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

m-PEG5-triethyoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG5-triethyoxysilane involves the hydrolysis of the triethoxysilane group to form silanol groups, which can then condense with other silanol groups or silane-containing surfaces to form stable siloxane bonds. This process allows for the covalent attachment of PEG chains to surfaces, enhancing their hydrophilicity and biocompatibility .

Comparison with Similar Compounds

Uniqueness: m-PEG5-triethyoxysilane is unique due to its specific PEG chain length and triethoxysilane functional group, which provide a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring surface modification and biocompatibility .

Properties

IUPAC Name

triethoxy-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O8Si/c1-5-23-26(24-6-2,25-7-3)17-16-22-15-14-21-13-12-20-11-10-19-9-8-18-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYRXLVKNYWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCOCCOCCOCCOCCOC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O8Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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